4-(5,5-Dimethyl-4-oxo-3-phenyl-4,5-dihydrofuran-2-yl)benzenesulfonamide
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Overview
Description
4-(5,5-Dimethyl-4-oxo-3-phenyl-4,5-dihydrofuran-2-yl)benzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furanone ring fused with a benzenesulfonamide group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-4-oxo-3-phenyl-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves the reaction of 3-phenyl-4,5-dihydrofuran-2-one with benzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using automated reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-4-oxo-3-phenyl-4,5-dihydrofuran-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(5,5-Dimethyl-4-oxo-3-phenyl-4,5-dihydrofuran-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This selective inhibition reduces gastrointestinal side effects compared to non-selective inhibitors . The molecular targets and pathways involved include the binding to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl)benzoic acid
- 4-Oxo-5-tosylhydrazino derivatives
Uniqueness
4-(5,5-Dimethyl-4-oxo-3-phenyl-4,5-dihydrofuran-2-yl)benzenesulfonamide is unique due to its selective COX-2 inhibition, which offers therapeutic benefits with reduced side effects. Its structural features, such as the furanone ring and benzenesulfonamide group, contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H17NO4S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(5,5-dimethyl-4-oxo-3-phenylfuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H17NO4S/c1-18(2)17(20)15(12-6-4-3-5-7-12)16(23-18)13-8-10-14(11-9-13)24(19,21)22/h3-11H,1-2H3,(H2,19,21,22) |
InChI Key |
IDNOBTBHVRBURO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3)C |
Origin of Product |
United States |
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